

Application Notes and Protocols for Quality Control of ATX-002 Lipid Nanoparticles

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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682

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Introduction

ATX-002 is an ionizable cationic lipid integral to the formulation of Lipid Nanoparticles (LNPs) for the delivery of RNA therapeutics.[1][2] The critical quality attributes (CQAs) of these LNPs directly impact the safety, efficacy, and stability of the final drug product.[3][4][5][6] Therefore, robust and reproducible quality control (QC) is paramount throughout the development and manufacturing processes. These application notes provide a comprehensive overview of the key quality control parameters, detailed experimental protocols, and data presentation guidelines for **ATX-002** LNPs.

Critical Quality Attributes (CQAs) for ATX-002 LNPs

The quality of **ATX-002** LNPs is assessed by a series of physicochemical and biological attributes. These parameters ensure batch-to-batch consistency and optimal performance.[4][7]

Physicochemical Properties

Key physicochemical properties include particle size, polydispersity index (PDI), zeta potential, and morphology. These attributes influence the stability, biodistribution, and cellular uptake of the LNPs.[3][6][8][9]

Chemical Composition

The precise ratio and purity of the lipid components, including the ionizable lipid **ATX-002**, helper lipids, cholesterol, and PEG-lipids, are critical for the structural integrity and function of the LNPs.^{[3][4][10]}

Encapsulation Efficiency and Drug Load

The percentage of RNA encapsulated within the LNPs (encapsulation efficiency) and the total amount of RNA per particle (drug load) are crucial for determining the therapeutic dose and potency.^{[3][8][11]}

In Vitro Potency and Toxicity

Functional assays to confirm the biological activity of the encapsulated RNA and to assess the potential cytotoxicity of the LNP formulation are essential components of quality control.

Data Presentation: Summary of Quality Control Parameters

The following table summarizes the key quality control parameters, their typical specifications for LNP-based RNA therapeutics, and the primary analytical methods used for their determination.

Critical Quality Attribute	Typical Specification	Primary Analytical Method(s)
Particle Size (Z-average)	50 - 150 nm[3][12]	Dynamic Light Scattering (DLS)[3][13][14]
Polydispersity Index (PDI)	< 0.2[8][15]	Dynamic Light Scattering (DLS)[3][14][15]
Zeta Potential	Near-neutral at physiological pH	Electrophoretic Light Scattering (ELS)[3][16]
pKa	6.0 - 6.6 (for ATX-002 containing LNPs)[2]	TNS Assay[15]
Encapsulation Efficiency	> 90%[3]	RiboGreen Assay,[17] Anion-Exchange Chromatography (AEX)[18][19]
Total RNA Concentration	Formulation dependent	UV-Vis Spectroscopy,[14] RiboGreen Assay[17]
Lipid Composition & Ratio	As per formulation design	HPLC with Charged Aerosol Detector (CAD),[14] LC-MS/MS[10][12]
Morphology	Spherical, unilamellar vesicles	Cryogenic Transmission Electron Microscopy (Cryo-TEM)[3][17]
In Vitro Potency	Formulation and target dependent	Cell-based protein expression or functional assays[10][17]
Stability	Stable at specified storage conditions	DLS, Encapsulation Efficiency assays over time[20][21]

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Protocol for Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter (Z-average) and the breadth of the particle size distribution (PDI) of **ATX-002** LNPs.

Materials:

- **ATX-002** LNP sample
- 1X Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
- DLS instrument (e.g., Malvern Zetasizer)[[13](#)]
- Low-volume disposable cuvettes

Procedure:

- Sample Preparation: Dilute the **ATX-002** LNP sample in filtered 1X PBS to an appropriate concentration to ensure a stable and accurate measurement, as recommended by the instrument manufacturer. A typical dilution is 1:100.[[16](#)]
- Instrument Setup:
 - Set the measurement temperature to 25°C.
 - Select the appropriate dispersant properties (e.g., water or PBS).
 - Set the measurement angle to 173° (backscatter).[[15](#)]
- Measurement:
 - Transfer the diluted sample to a clean cuvette.
 - Place the cuvette in the DLS instrument.
 - Allow the sample to equilibrate to the set temperature for at least 1 minute.

- Perform at least three replicate measurements.[\[15\]](#)
- Data Analysis: The instrument software will automatically calculate the Z-average particle size and the PDI based on the fluctuations in scattered light intensity.

Protocol for Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To determine the surface charge of **ATX-002** LNPs at a specific pH.

Materials:

- **ATX-002** LNP sample
- Diluted PBS (e.g., 0.1X PBS) or deionized water, filtered[\[17\]](#)
- ELS instrument (e.g., Malvern Zetasizer)
- Folded capillary cells[\[15\]](#)

Procedure:

- Sample Preparation: Dilute the **ATX-002** LNP sample in filtered 0.1X PBS or deionized water.[\[17\]](#) High ionic strength buffers can compress the electrical double layer and reduce the measured zeta potential.
- Instrument Setup:
 - Set the measurement temperature to 25°C.
 - Select the appropriate dispersant.
- Measurement:
 - Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.
 - Place the cell in the ELS instrument.

- Allow the sample to equilibrate.
- Apply an electric field and measure the electrophoretic mobility of the particles.
- Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Protocol for Encapsulation Efficiency Determination using RiboGreen Assay

Objective: To quantify the percentage of RNA encapsulated within the **ATX-002** LNPs.

Materials:

- **ATX-002** LNP sample
- Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (2% v/v solution)
- RNA standard of known concentration
- 96-well microplate reader

Procedure:

- Standard Curve Preparation: Prepare a series of RNA standards of known concentrations in TE buffer.
- Sample Preparation:
 - Total RNA (Intact LNPs): Prepare two sets of dilutions of the **ATX-002** LNP sample in TE buffer.
 - Free RNA (Lysed LNPs): To one set of the LNP dilutions, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated RNA. Incubate for

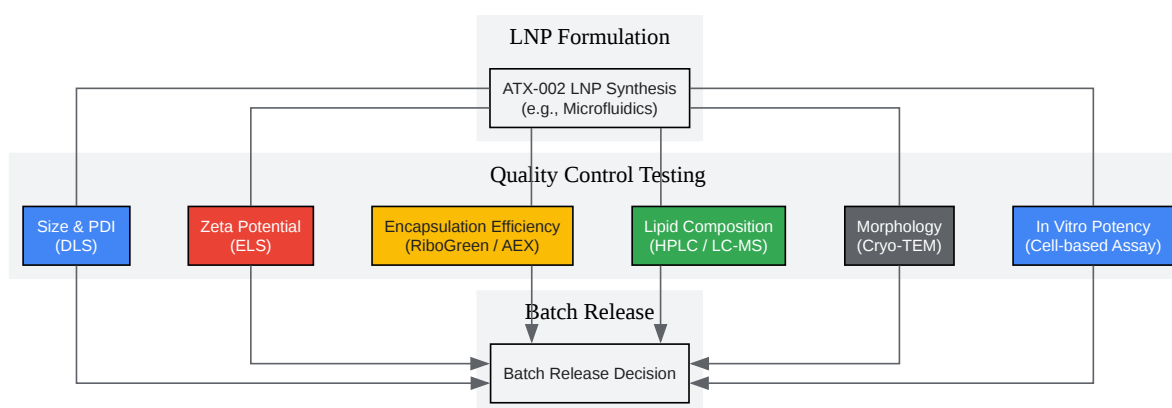
10 minutes at room temperature.

- RiboGreen Addition: Add the RiboGreen reagent to both the RNA standards and the LNP samples (intact and lysed) in a 96-well plate.
- Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
- Data Analysis:
 - Calculate the concentration of RNA in the intact and lysed LNP samples using the standard curve.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = $[(\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}] \times 100$

Visualization of Workflows and Relationships

Experimental Workflow for LNP Quality Control

The following diagram illustrates the general workflow for the quality control of **ATX-002** LNPs.

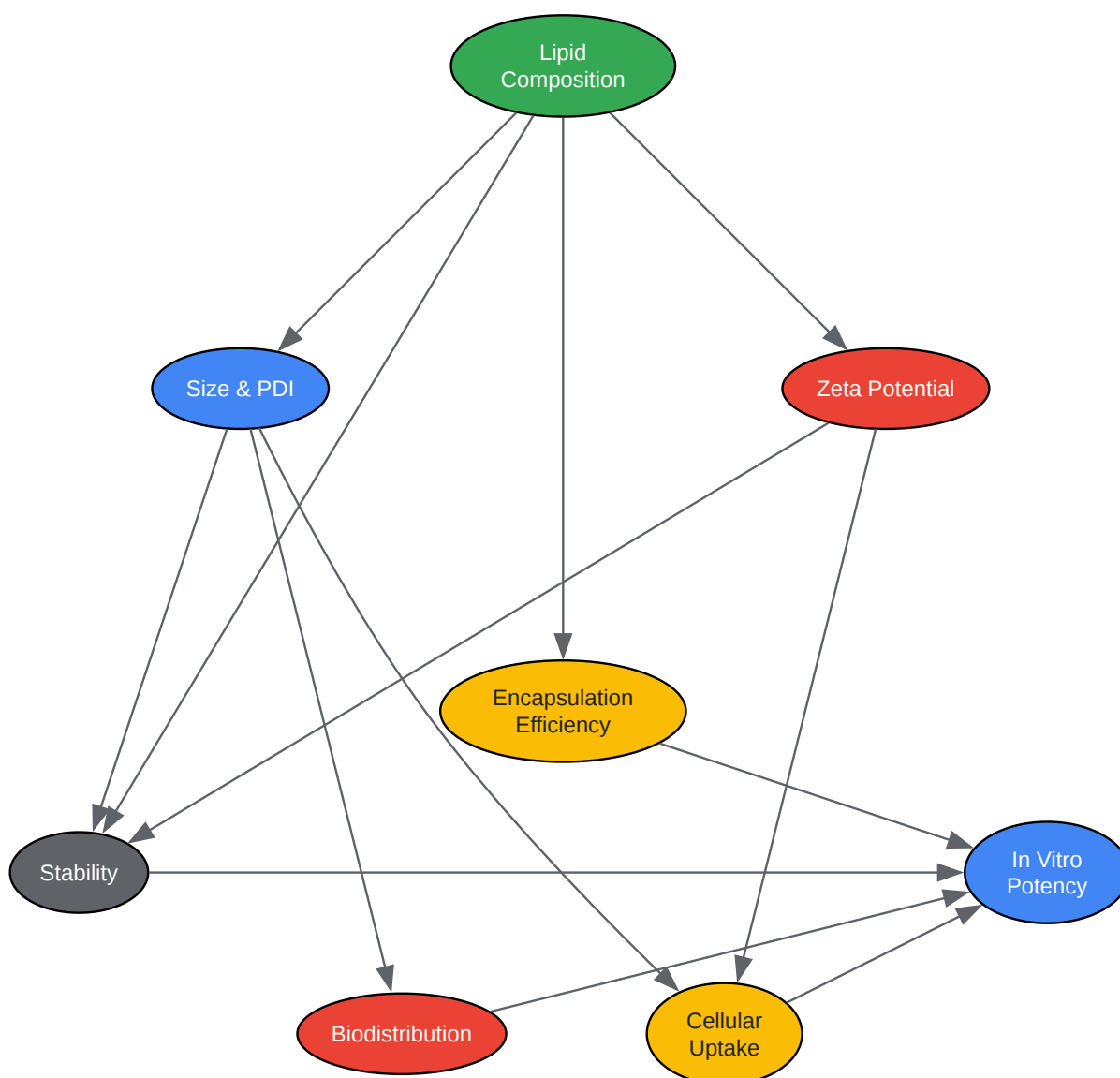


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Caption: General workflow for the quality control of **ATX-002** LNPs.

Interrelationship of LNP Quality Control Parameters

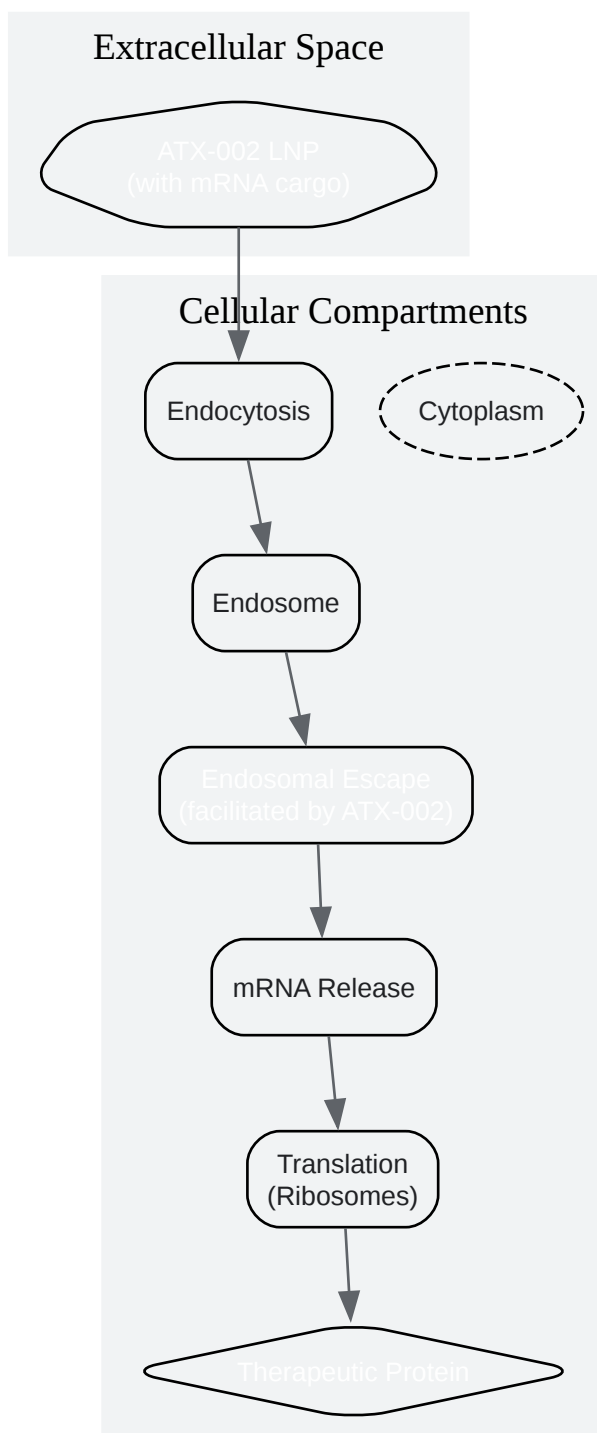
This diagram illustrates how different quality control parameters are interconnected and influence the final product's performance.

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Caption: Interrelationship of key quality control parameters for LNPs.

Signaling Pathway for LNP-mediated mRNA Delivery

The following diagram illustrates a simplified signaling pathway of LNP-mediated mRNA delivery and subsequent protein expression.



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Caption: Simplified pathway of LNP-mediated mRNA delivery and protein expression.

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